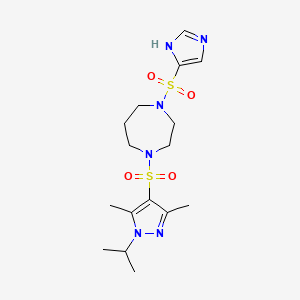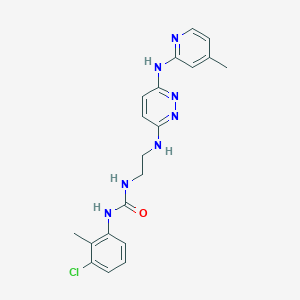![molecular formula C14H21N7O2S B2478628 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide CAS No. 1006326-97-1](/img/structure/B2478628.png)
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that includes several different functional groups, including a pyrazole ring, a triazole ring, a tetrahydrofuran ring, and a thioacetohydrazide group . These groups are common in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The pyrazole and triazole rings in the molecule could potentially participate in a variety of reactions, including nucleophilic substitutions, additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Psychomotor and Cognitive Effects
Indiplon, a compound related to the class of drugs similar to 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide, is studied for its effects on psychomotor and cognitive performance. The research highlights the importance of understanding the behavioral and neurological impacts of such compounds, which can impair psychomotor and cognitive functions, though some compounds in this class may have a shorter duration of action than others (Carter et al., 2007).
Metabolic Pathways
The metabolism and disposition of Venetoclax, a molecule bearing structural similarities to this compound, have been characterized. This research is crucial for understanding the pharmacokinetics, including absorption, metabolism, and excretion pathways of such compounds, indicating hepatic metabolism as a significant route and the importance of considering enzyme involvement in the metabolism of these compounds (Liu et al., 2017).
Neuroprotective Effects
Compounds in the same class as this compound, such as caffeine and A2A adenosine receptor antagonists, are being explored for their neuroprotective effects in models of Parkinson's disease. This research underscores the potential therapeutic applications of these compounds in neurodegenerative diseases, highlighting their role in preventing dopaminergic deficits characteristic of such conditions (Chen et al., 2001).
Receptor Occupancy and Anxiolytic Efficacy
The study of receptor occupancy and the behavioral effects of compounds like this compound provides insights into their anxiolytic potential. Research in this area reveals the relationship between receptor occupancy, drug exposure, and the behavioral efficacy of these compounds, suggesting their potential application in treating anxiety-related disorders (Li et al., 2003).
Wirkmechanismus
Target of Action
The primary target of this compound is the GATA family proteins , specifically GATA3 . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development. It is particularly important in the differentiation of T-helper 2 (Th2) cells .
Mode of Action
The compound acts as an inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation .
Biochemical Pathways
The compound’s action affects the Th2 cell differentiation pathway. By inhibiting GATA3, it disrupts the normal function of this transcription factor, leading to a decrease in Th2 cell differentiation . This can have downstream effects on immune responses, as Th2 cells are involved in the immune response to parasites and allergens.
Result of Action
The primary result of the compound’s action is the suppression of Th2 cell differentiation . This could potentially alter immune responses, particularly those involving allergies and parasitic infections. It also inhibits the expression and production of Th2 cytokines , which are involved in inflammatory responses.
Eigenschaften
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2S/c1-9-6-11(19-20(9)2)13-17-18-14(24-8-12(22)16-15)21(13)7-10-4-3-5-23-10/h6,10H,3-5,7-8,15H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUPBMEEVYDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC3CCCO3)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2478545.png)
![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2478550.png)
![3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2478552.png)
![2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B2478553.png)


![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)
![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)
